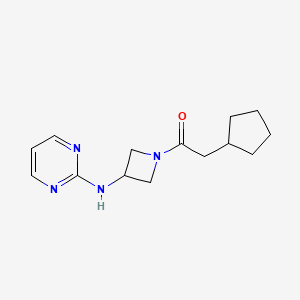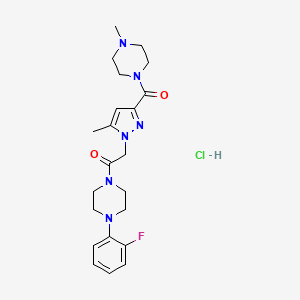![molecular formula C25H28N4O2S B2752153 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1052659-30-9](/img/structure/B2752153.png)
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is structurally related to a class of chemicals involved in various synthetic routes for heterocyclic compounds, including quinazolines, which are pivotal in medicinal chemistry for their therapeutic properties. Research illustrates the transformation of 2-aminothiobenzamide with isocyanates, leading to the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, showcasing a foundational method for creating complex molecules similar to the compound (Shiau, Chern, Tien, & Liu, 1989). This research underscores the potential for synthesizing a wide range of bioactive molecules through innovative chemical reactions.
Advanced Synthesis Techniques
Further advancements in synthesis techniques have been demonstrated, such as the use of copper-catalyzed C–N coupling and cyclization for creating benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and its analogs, offering an efficient route to complex heterocyclic frameworks (Dao, Lee, Sohn, Yoon, & Cho, 2017). These methods present a versatile approach to constructing compounds with potential biological activities, including those with structures resembling 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide.
Green Chemistry and Catalysis
The development of environmentally benign synthetic methods is also a significant area of research. Studies on the synthesis of quinazoline derivatives from CO2 using ionic liquids as a dual solvent-catalyst demonstrate the industry's shift towards sustainable chemistry. This approach not only addresses environmental concerns but also opens new pathways for generating quinazoline-based compounds under mild conditions, potentially applicable to the synthesis of 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide (Lu, Ma, Hu, Song, Zhang, Yang, & Han, 2014).
Biological Applications and Imaging
On the biological front, the structural analogs of the compound have been explored for various biological applications, including as fluorescent sensors for Zn2+ ions in biological systems. Such compounds, due to their specificity and sensitivity towards particular ions, hold promise for bioimaging and diagnostic applications (Maji, Pal, Lohar, Mukhopadhyay, & Chattopadhyay, 2017). This indicates the potential for 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide and its derivatives to be used in advanced biomedical research and applications.
Wirkmechanismus
Target of Action
CHEMBL4212457, also known as 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide, primarily targets the enzyme ALDH1A1 . ALDH1A1, or Aldehyde Dehydrogenase 1 Family Member A1, is an enzyme involved in the oxidation of aldehydes to their corresponding carboxylic acids . It plays a crucial role in cellular detoxification and the metabolism of certain drugs and substances .
Mode of Action
CHEMBL4212457 interacts with ALDH1A1 and inhibits its activity .
Biochemical Pathways
The inhibition of ALDH1A1 by CHEMBL4212457 affects several biochemical pathways. ALDH1A1 is involved in the metabolism of aldehydes, which are intermediates in various metabolic pathways. By inhibiting ALDH1A1, CHEMBL4212457 can potentially disrupt these pathways and their downstream effects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4212457 are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action. Comprehensive platforms like ADMETlab 2.0 and admetSAR3.0 can be used to predict these properties for new compounds.
Result of Action
The molecular and cellular effects of CHEMBL4212457’s action are not well-documented. Given its target, ALDH1A1, it is likely that the compound affects cellular detoxification processes and the metabolism of certain substances. More research is needed to elucidate the specific molecular and cellular effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its ability to interact with its target . .
Eigenschaften
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-5-15(3)21-24(31)29-22(28-21)17-12-8-10-14-19(17)27-25(29)32-20(6-2)23(30)26-18-13-9-7-11-16(18)4/h7-15,20-21H,5-6H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJGDBBWXQQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)



![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)



![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2752088.png)
![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)
![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)
